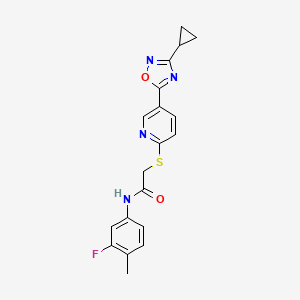
2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O2S2 and its molecular weight is 403.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Antitumor Activities
Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their potential anti-inflammatory and antitumor activities. For instance, a study discussed the synthesis of novel derivatives with significant anti-inflammatory activity, highlighting the potential of these compounds in medical research and their implications for developing new therapeutic agents (Sunder & Maleraju, 2013). Another research effort focused on synthesizing and evaluating compounds for their in vitro antitumor activities, indicating selective anti-tumor activities and suggesting a basis for further investigation into their potential as cancer treatments (Jing, 2011).
Thymidylate Synthase Inhibitors
Research into thieno[2,3-d]pyrimidines as potential thymidylate synthase (TS) inhibitors for antitumor therapy has shown that such compounds, through their synthetic pathways, could serve as leads for the development of new antitumor agents. Although the direct inhibition of human recombinant thymidylate synthase was not observed except for one compound, the study lays the groundwork for future modifications and testing of similar compounds (Gangjee et al., 2004).
Diagnostic and Therapeutic Probes
Some derivatives have been synthesized for specific binding to human equilibrative nucleoside transporter 1 (hENT1), demonstrating their utility as fluorescent probes for predicting the antitumor efficacy of certain drugs. This research underscores the potential of structurally related compounds in developing diagnostic tools and therapeutic agents (Robins et al., 2010).
Radioligand Development for PET Imaging
The synthesis and evaluation of fluorine-18 labeled compounds for use as radioligands in positron emission tomography (PET) imaging of peripheral benzodiazepine receptors (PBR) indicate the application of these chemicals in neuroimaging and the study of neuroinflammation (Zhang et al., 2003).
Environmental-Friendly Drug Synthesis
Research on the green synthesis of potential analgesic and antipyretic compounds demonstrates an environmental approach to drug design, showing the broader implications of these compounds in sustainable pharmaceutical manufacturing (Reddy et al., 2014).
Properties
IUPAC Name |
2-[2-[(2-fluorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S2/c1-12-15(9-17(24)21-10-14-6-4-8-26-14)18(25)23-19(22-12)27-11-13-5-2-3-7-16(13)20/h2-8H,9-11H2,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKVQLQFBSENRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2F)CC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Methylcyclopropyl)carbonyl]piperazine](/img/structure/B2409777.png)
![5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2409783.png)
![(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2409784.png)
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2409785.png)
![1,3-Dimethyl-8-[4-(3-methylbutoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2409787.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2409788.png)
![4-[(4-Prop-2-ynylphenyl)methyl]morpholine](/img/structure/B2409789.png)
![(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2409790.png)
![2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2409791.png)


![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2409799.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2409800.png)
